1-(2,6-Dimethylphenyl)piperazine hydrochloride
Overview
Description
1-(2,6-Dimethylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and filtration, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
1-(2,6-Dimethylphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence neurotransmitter systems, particularly serotonin and dopamine receptors.
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)piperazine hydrochloride: This compound has a similar structure but with different methyl group positions, leading to variations in its chemical and biological properties.
1-(2,6-Dichlorophenyl)piperazine hydrochloride:
1-(2,6-Dimethylphenyl)piperazine: The non-hydrochloride form of the compound, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(2,6-Dimethylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H19ClN2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have demonstrated its activity against Chlamydia, suggesting potential as a starting point for developing new antimicrobial agents targeting this pathogen .
Neurotransmitter Modulation
The compound is known to interact with specific receptors in the central nervous system, particularly serotonin (5-HT) and dopamine receptors. This interaction can modulate neurotransmitter systems, leading to various physiological effects. Increased levels of neurotransmitters such as dopamine and serotonin have been associated with mood enhancement and stimulation but may also result in adverse effects like serotonin syndrome .
The precise mechanism of action for this compound involves its binding to neurotransmitter receptors. It primarily influences the serotonergic and dopaminergic pathways, which are crucial for mood regulation and various neurological functions. The ongoing research aims to elucidate the detailed pathways and molecular targets involved .
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar compounds:
Compound Name | Structural Differences | Notable Biological Activity |
---|---|---|
1-(2,4-Dimethylphenyl)piperazine hydrochloride | Different methyl group positions | Varies in receptor affinity |
1-(2,6-Dichlorophenyl)piperazine hydrochloride | Chlorine substitutions | Potentially different pharmacological effects |
Non-hydrochloride form | Lacks hydrochloride salt | May exhibit different solubility |
The variations in structure lead to differences in biological activity and receptor interactions.
Study on Antimicrobial Activity
A study published in 2020 explored the antimicrobial efficacy of various piperazine derivatives, including this compound. The findings indicated that this compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, showcasing its potential as an antibiotic scaffold .
Neuropharmacological Evaluation
Another significant study focused on the neuropharmacological profile of piperazine derivatives. It was found that compounds similar to this compound could significantly enhance dopamine levels in the brain. This elevation was linked to both therapeutic effects and potential side effects like increased heart rate and blood pressure .
Toxicological Assessment
Toxicological evaluations have highlighted that while this compound can enhance mood and cognitive functions through neurotransmitter modulation, it also poses risks such as tachycardia and agitation when misused or overdosed. These findings underscore the importance of careful dosage regulation in therapeutic applications .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)piperazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-3-5-11(2)12(10)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOXXJXXBOCMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-92-6 | |
Record name | 1-(2,6-dimethylphenyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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